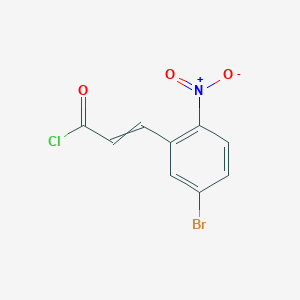![molecular formula C15H26Si2 B14331791 [(4-Ethenylphenyl)methylene]bis(trimethylsilane) CAS No. 104109-22-0](/img/structure/B14331791.png)
[(4-Ethenylphenyl)methylene]bis(trimethylsilane)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(4-Ethenylphenyl)methylene]bis(trimethylsilane) is a chemical compound known for its unique structure and properties It consists of a phenyl group with an ethenyl substituent, connected to a methylene bridge, which is further bonded to two trimethylsilane groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Ethenylphenyl)methylene]bis(trimethylsilane) typically involves the reaction of 4-ethenylbenzaldehyde with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent any unwanted side reactions. The product is then purified using standard techniques such as column chromatography.
Industrial Production Methods
While specific industrial production methods for [(4-Ethenylphenyl)methylene]bis(trimethylsilane) are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
[(4-Ethenylphenyl)methylene]bis(trimethylsilane) undergoes various types of chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form epoxides or diols.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The trimethylsilane groups can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and osmium tetroxide (OsO4) for dihydroxylation.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the ethenyl group.
Substitution: Nucleophiles such as lithium aluminum hydride (LiAlH4) can be used to replace the trimethylsilane groups.
Major Products Formed
Oxidation: Epoxides and diols.
Reduction: Alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
[(4-Ethenylphenyl)methylene]bis(trimethylsilane) has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used to modify biomolecules, enhancing their stability and reactivity.
Industry: It is used in the production of advanced materials, such as polymers and coatings, due to its ability to impart desirable properties like hydrophobicity and thermal stability.
Wirkmechanismus
The mechanism of action of [(4-Ethenylphenyl)methylene]bis(trimethylsilane) involves its interaction with various molecular targets. The ethenyl group can participate in addition reactions, while the trimethylsilane groups can act as protecting groups, stabilizing reactive intermediates. The compound’s reactivity is largely influenced by the electronic effects of the phenyl and trimethylsilane groups, which can either donate or withdraw electrons, thereby modulating the compound’s behavior in different chemical environments.
Vergleich Mit ähnlichen Verbindungen
[(4-Ethenylphenyl)methylene]bis(trimethylsilane) can be compared with other similar compounds such as:
Bis(trimethylsilyl)methane: Similar in structure but lacks the ethenyl and phenyl groups, making it less reactive in certain types of reactions.
Trimethylsilylacetylene: Contains a trimethylsilane group but has an acetylene moiety instead of an ethenyl group, leading to different reactivity patterns.
Tetramethylsilane: A simpler compound with four methyl groups attached to silicon, often used as a reference standard in NMR spectroscopy.
The uniqueness of [(4-Ethenylphenyl)methylene]bis(trimethylsilane) lies in its combination of the ethenyl, phenyl, and trimethylsilane groups, which confer a distinct set of chemical properties and reactivity.
Eigenschaften
CAS-Nummer |
104109-22-0 |
|---|---|
Molekularformel |
C15H26Si2 |
Molekulargewicht |
262.54 g/mol |
IUPAC-Name |
[(4-ethenylphenyl)-trimethylsilylmethyl]-trimethylsilane |
InChI |
InChI=1S/C15H26Si2/c1-8-13-9-11-14(12-10-13)15(16(2,3)4)17(5,6)7/h8-12,15H,1H2,2-7H3 |
InChI-Schlüssel |
LXLJJQUMSRUTQD-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)C(C1=CC=C(C=C1)C=C)[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


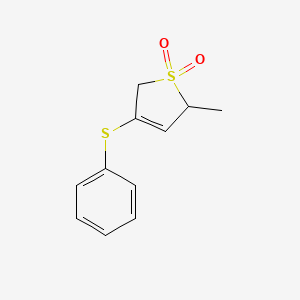
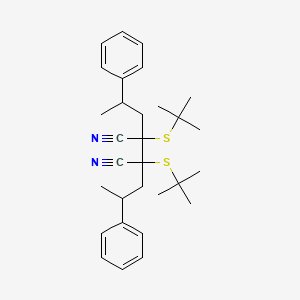
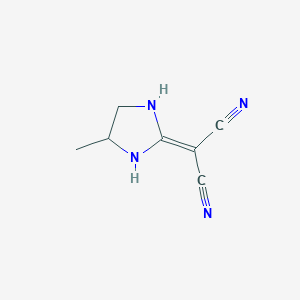
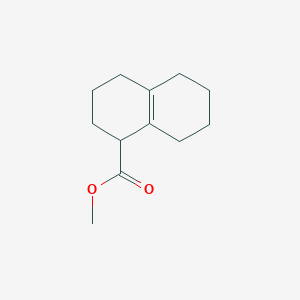

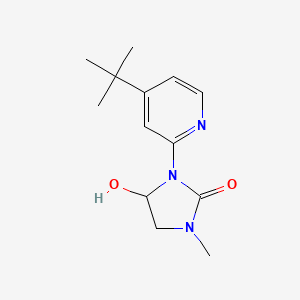
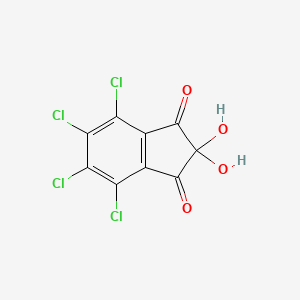
![3-Azido[2,3'-bithiophene]-2'-carbaldehyde](/img/structure/B14331758.png)
![1-[(2-Ethoxyethoxy)methoxy]propane](/img/structure/B14331760.png)
![1,1',1''-(Ethane-1,1,1-triyl)tris{4-[(prop-2-yn-1-yl)oxy]benzene}](/img/structure/B14331767.png)
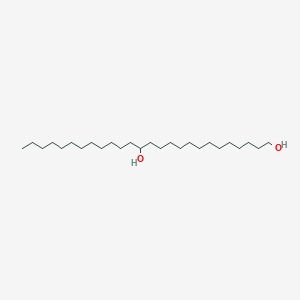
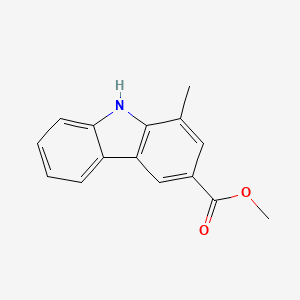
![4-[4-(Acetyloxy)phenyl]-2-oxo-2H-1-benzopyran-5,7-diyl diacetate](/img/structure/B14331783.png)
